5-Methylisoxazol-3-amine

Catalog No.
S594282
CAS No.
1072-67-9
M.F
C4H6N2O
M. Wt
98.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazol-3-amine

CAS Number

1072-67-9

Product Name

5-Methylisoxazol-3-amine

IUPAC Name

5-methyl-1,2-oxazol-3-amine

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)

InChI Key

FKPXGNGUVSHWQQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Methyl-3-isoxazolamine; 5-Methyl-1,2-oxazol-3-amine; 5-Methyl-3-aminoisoxazole; 5-Methyl-3-isoxazolamine; 5-Methyl-3-isoxazolylamine; NSC 159134;

Canonical SMILES

CC1=CC(=NO1)N

The exact mass of the compound 3-Amino-5-methylisoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methylisoxazol-3-amine (also known as 3-amino-5-methylisoxazole) is a critical heterocyclic building block predominantly utilized in the bulk synthesis of sulfonamide antibiotics, most notably sulfamethoxazole. Characterized by an isoxazole ring substituted with an exocyclic amine at the 3-position and a methyl group at the 5-position, it presents a structurally distinct nucleophilic profile. For industrial buyers, its value lies in its predictable reactivity during sulfonylation and its quantified structural resilience under harsh oxidative or biological conditions[1]. Unlike generic aromatic amines, its precise electronic configuration ensures regioselective coupling, making it an indispensable precursor for targeted pharmaceutical and agrochemical manufacturing [2].

Substituting 5-methylisoxazol-3-amine with its regioisomer, 5-amino-3-methylisoxazole, or other generic aminoazoles leads to catastrophic pathway divergence in complex synthesis. The position of the amino group fundamentally alters the electron density distribution and conjugation within the isoxazole ring [1]. While the 3-amino isomer acts strictly as a mono-nucleophile at the exocyclic nitrogen, the 5-amino isomer behaves as a 1,3-bi-nucleophile, engaging the C-4 position in unwanted side reactions [1]. Consequently, attempting to use alternative isomers in sulfonylation or heterocyclization protocols results in the formation of fused or spiro-heterocycles rather than the desired linear sulfonamides, severely degrading process yield and API purity.

Exocyclic Nitrogen Pyramidalization and Conjugation

X-ray diffraction analysis reveals significant differences in the electronic structure of isoxazole regioisomers. In 5-methylisoxazol-3-amine, the sum of the bond angles centered at the exocyclic nitrogen atom is 346°, indicating a pronounced degree of pyramidalization. In contrast, the regioisomer 5-amino-3-methylisoxazole exhibits a sum of 357°, reflecting a nearly planar sp2-like geometry with stronger conjugation to the endocyclic double bond [1]. This 11° difference means the nitrogen lone pair in the 3-amino isomer is less delocalized into the ring, preserving its localized nucleophilicity.

Evidence DimensionSum of bond angles at the exocyclic nitrogen (degree of pyramidalization)
Target Compound Data346° (5-Methylisoxazol-3-amine)
Comparator Or Baseline357° (5-Amino-3-methylisoxazole)
Quantified Difference11° greater pyramidalization in the target compound, indicating weaker ring conjugation.
ConditionsCrystalline state X-ray diffraction analysis

The localized electron density on the exocyclic nitrogen ensures predictable sulfonylation without requiring extreme activation conditions, directly impacting API manufacturing efficiency.

Regioselective Mono-Nucleophilicity in Heterocyclization

During condensation reactions with electrophiles such as pyruvic acid derivatives, 5-methylisoxazol-3-amine demonstrates strict regiocontrol, acting exclusively as a mono-nucleophile at the NH2 group [1]. Conversely, the comparator 5-amino-3-methylisoxazole acts as a 1,3-bi-nucleophile, with both the NH2 group and the C-4 ring position actively participating in the reaction[2]. This dual reactivity in the comparator leads to the formation of complex di- and tetrahydropyridines or spiroheterocycles, whereas 5-methylisoxazol-3-amine selectively yields cleanly defined monocyclic products [1].

Evidence DimensionNucleophilic site participation during condensation
Target Compound Data100% mono-nucleophilic reaction (NH2 only; 0% C-4 participation)
Comparator Or Baseline1,3-bi-nucleophilic reaction (both NH2 and C-4 participate)
Quantified DifferenceAbsolute suppression of C-4 nucleophilicity in the target compound.
ConditionsCondensation with pyruvic acid derivatives / ethyl 4-aryl-2-oxobut-3-enoate

Strict mono-nucleophilicity prevents the formation of complex fused-ring impurities, drastically reducing downstream purification costs in pharmaceutical synthesis.

Oxidative Stability of the Isoxazole Core

The structural resilience of the 5-methylisoxazole core is quantitatively demonstrated during the advanced oxidative degradation of its derivative, sulfamethoxazole. When subjected to Ferrate(VI) oxidation at pH 3 (where degradation is 7.6 times faster than at pH 7, k = 1.9 × 10−2 min−1), the S-N sulfonamide bond rapidly cleaves [1]. However, 5-methylisoxazol-3-amine emerges as a stable, terminal intermediate (TP99), resisting further oxidative ring-opening [1]. This proves that the isoxazole ring itself is robust against strong electrophilic and oxidative stress.

Evidence DimensionChemical stability under Ferrate(VI) oxidation (pH 3)
Target Compound DataIntact 5-methylisoxazole ring (accumulates as stable intermediate TP99)
Comparator Or BaselineSulfonamide S-N bond (rapidly cleaved, >90% degradation in 120 min)
Quantified DifferenceComplete survival of the target's heterocyclic core versus rapid cleavage of the adjacent sulfonamide linkage.
ConditionsFerrate(VI) oxidation, pH 3, initial concentration 1000 μg/L

Guarantees that the heterocyclic building block will survive harsh, oxidative downstream synthetic steps or formulation environments without degrading.

Scalable Manufacturability and Yield

For bulk procurement, the manufacturability of 5-methylisoxazol-3-amine is quantifiably scalable. Modern synthetic routes, such as the reaction of 3-hydroxybutyronitrile with hydroxylamine hydrochloride followed by iron(III) chloride-catalyzed cyclization, reliably achieve a 77% yield with >98.8% HPLC purity [1]. Alternative optimized routes utilizing acetyl acetonitrile and p-toluenesulfonyl hydrazide report yields up to 90-95% under controlled pressure[1]. These metrics significantly outperform generic aminoazole syntheses, which often suffer from poor regioselectivity and require hazardous halogenated solvent extractions.

Evidence DimensionIndustrial synthesis yield and purity
Target Compound Data77% to 95% yield, >98.8% HPLC purity
Comparator Or BaselineUnoptimized generic aminoazole syntheses (typically <60% yield with complex isomeric mixtures)
Quantified Difference>30% yield improvement and elimination of regioisomeric purification steps.
ConditionsPilot/industrial scale cyclization from nitrile precursors

Ensures consistent, cost-effective bulk supply and high lot-to-lot reproducibility for commercial API manufacturing.

Bulk Synthesis of Sulfonamide Antibiotics

Due to its precise mono-nucleophilicity and optimized exocyclic nitrogen pyramidalization, 5-methylisoxazol-3-amine is the primary stoichiometric precursor for synthesizing sulfamethoxazole and related anti-infective APIs. Its inability to react at the C-4 position ensures that sulfonylation with p-acetylaminobenzenesulfonyl chloride proceeds cleanly without forming fused-ring impurities [1].

Design of Environmentally Resilient Agrochemicals

The quantified oxidative and environmental stability of the 5-methylisoxazole core makes this compound a structurally resilient building block for next-generation agrochemicals. It is utilized in the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-pyrimido-quinolinones, leveraging the ring's resistance to environmental degradation to achieve prolonged mosquito larvicidal activity .

Sequential Heterocyclization for Bioactive Scaffolds

Because 5-methylisoxazol-3-amine strictly avoids 1,3-bi-nucleophilic behavior, it is the targeted amine for sequential heterocyclizations with pyruvic acid derivatives. This regiocontrol allows chemists to selectively synthesize complex furanones and pyrrolones without the risk of generating dihydropyridine byproducts, streamlining the discovery of new bioactive scaffolds[2].

Physical Description

Yellow chips; [Alfa Aesar MSDS]

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

98.048012819 Da

Monoisotopic Mass

98.048012819 Da

Heavy Atom Count

7

UNII

G54MJS11L9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-67-9

Wikipedia

5-methyl-3-isoxazolamine

General Manufacturing Information

3-Isoxazolamine, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types